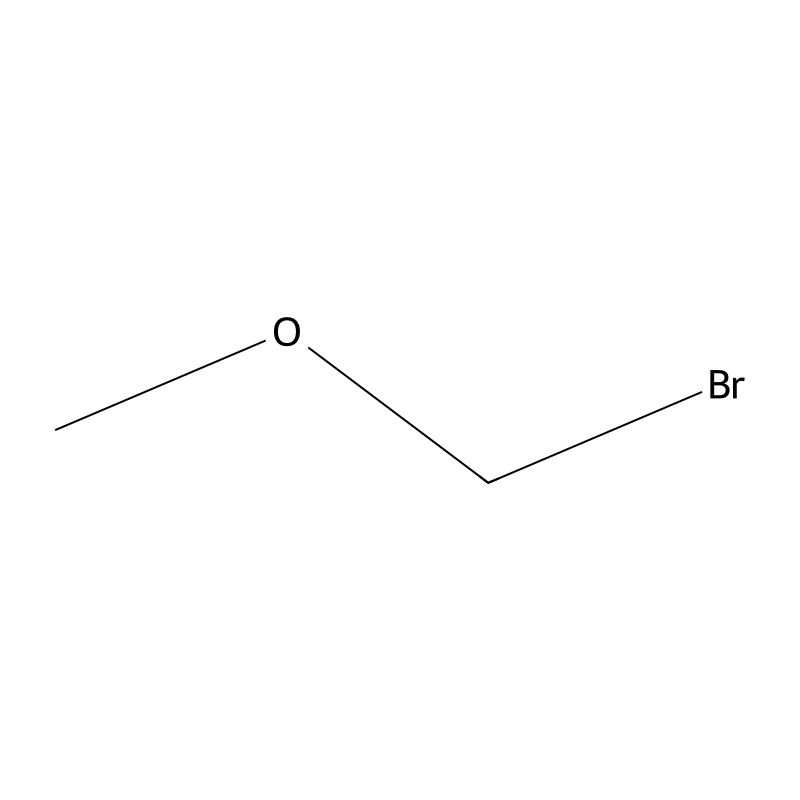

Bromomethyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Functional Groups:

Bromomethyl methyl ether (BMME) finds its primary application in organic synthesis as a protecting group for hydroxyl (OH) functionalities. It reacts with alcohols to form methoxymethyl (MOM) ethers, which are stable under various reaction conditions while being readily cleaved under specific conditions, allowing for the controlled exposure of the protected hydroxyl group. This temporary protection strategy plays a crucial role in the multistep synthesis of complex molecules, ensuring the selective modification of desired functional groups while keeping others intact. [Source: Sigma-Aldrich, ]

Examples of Applications:

- Synthesis of FK-506: BMME was employed in the enantioselective synthesis of an intermediate containing carbons 18 to 35 of the potent immunosuppressant drug FK-506. This demonstrates its utility in the construction of intricate molecules with precise stereochemical control. [Source: Sigma-Aldrich, ]

- Synthesis of Heterocyclic Compounds: BMME has also been used in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone, a heterocyclic compound with potential applications in drug discovery. This example showcases its applicability in the synthesis of diverse organic structures beyond simple alkanes and alcohols. [Source: Sigma-Aldrich, ]

Bromomethyl methyl ether is an organic compound with the chemical formula C₂H₅BrO and a molecular weight of approximately 124.964 g/mol. It is classified as a flammable liquid and vapor, and it is known for its reactivity as an alkylating agent. The compound features a bromomethyl group attached to a methyl ether, which contributes to its utility in various

Bromomethyl methyl ether is a hazardous compound and should be handled with extreme caution due to the following:

- Toxicity: Exposure to bromomethyl methyl ether can cause irritation to the skin, eyes, and respiratory tract. It can also be harmful if inhaled or ingested, potentially leading to organ damage. []

- Carcinogenicity: Limited evidence suggests potential carcinogenicity in animals, and further research is needed to determine its definitive carcinogenic potential in humans. []

- Flammability: The compound is flammable and can readily ignite when exposed to heat or open flames. []

- Reactivity: Bromomethyl methyl ether is a reactive molecule and can undergo exothermic reactions with strong oxidizing agents or bases. []

- Alkylation Reactions: It can alkylate nucleophiles, such as alcohols and amines, leading to the formation of ethers and amines.

- Silyl Enol Ethers: This compound reacts with silyl enol ethers to yield α-bromomethyl ketones, which can be further transformed into α-methylenated ketones through subsequent reactions .

- Protection of Hydroxyl Groups: It is used to convert hydroxyl groups into methoxymethyl ethers, which are stable under various reaction conditions and can be deprotected later .

Bromomethyl methyl ether exhibits notable biological activity, primarily due to its potential toxicity. It is classified as a suspected human carcinogen and poses various health risks:

- Toxicity: The compound can cause acute dermal toxicity and respiratory irritation upon exposure. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting .

- Carcinogenic Potential: Studies indicate that bromomethyl methyl ether may have carcinogenic effects, necessitating careful handling to minimize exposure risks .

Bromomethyl methyl ether can be synthesized through several methods:

- Methylation of Bromomethanol: This method involves the reaction of bromomethanol with methylating agents such as dimethyl sulfate or methyl iodide.

- Direct Bromination of Methyl Ether: Methyl ethers can be brominated using bromine in the presence of a catalyst under controlled conditions.

- Reactions with Silyl Enol Ethers: As mentioned earlier, the reaction of silyl enol ethers with bromomethyl methyl ether yields various products that can be further manipulated in synthetic pathways .

Bromomethyl methyl ether has several applications in organic chemistry:

- Reagent for Organic Synthesis: It is widely used as a reagent for protecting hydroxyl groups during multi-step syntheses.

- Intermediate in Drug Development: The compound serves as an intermediate in the synthesis of pharmaceutical agents and other biologically active molecules.

- Chemical Research: It is utilized in research settings for studying reaction mechanisms involving alkylation and protection strategies .

Interaction studies involving bromomethyl methyl ether focus on its reactivity with various nucleophiles. These studies help elucidate its role in organic synthesis and potential pathways for product formation:

- Nucleophilic Substitution Reactions: Investigations have shown that bromomethyl methyl ether readily undergoes nucleophilic substitution reactions, making it a versatile reagent for synthesizing complex organic molecules.

- Mechanistic Studies: Research has been conducted to understand the mechanisms by which this compound interacts with different substrates, providing insights into its utility in synthetic chemistry .

Bromomethyl methyl ether shares similarities with several other compounds that contain halogenated alkyl groups or ether functionalities. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl bromide | C₂H₅Br | Simple alkyl halide; used in alkylation reactions. |

| Methyl iodide | CH₃I | Halogenated methyl compound; strong alkylating agent. |

| Chloromethyl methyl ether | C₂H₅ClO | Similar structure; used for similar protective roles. |

| Benzyl bromide | C₇H₇Br | Aromatic compound; used in various organic syntheses. |

Uniqueness of Bromomethyl Methyl Ether

Bromomethyl methyl ether is unique due to its specific combination of properties:

- Reactivity Profile: Its ability to act both as an alkylating agent and a protective group distinguishes it from simpler halides like ethyl bromide or methyl iodide.

- Biological Implications: Its classification as a suspected carcinogen necessitates special handling protocols, setting it apart from many other common reagents used in laboratories.

Bromomethyl methyl ether (BMME), first synthesized in the mid-20th century, emerged as a reagent in organic chemistry due to its utility in introducing methoxymethyl (MOM) protecting groups. Its development paralleled advancements in alkylation and etherification techniques, particularly the Williamson Ether Synthesis, which laid the groundwork for creating structurally diverse ethers. While specific details of its initial discovery are sparse, BMME gained prominence in synthetic organic chemistry for its role in stabilizing reactive functional groups during multistep syntheses, such as in the preparation of immunosuppressants like FK-506.

Nomenclature and Synonyms

BMME is systematically named bromo(methoxy)methane under IUPAC guidelines. Common synonyms include:

Its CAS registry number is 13057-17-5, and it is classified under the UN number UN1992 for hazardous materials transport.

Chemical Structure and Molecular Properties

BMME has the molecular formula C₂H₅BrO and a molar mass of 124.96 g/mol. The structure consists of a methoxy group (–OCH₃) bonded to a bromomethyl group (–CH₂Br), with the following key properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 88°C | |

| Density (20°C) | 1.531 g/mL | |

| Refractive Index (n₀²⁰) | 1.46 | |

| Solubility | Sparingly in water; soluble in chloroform, methanol |

The molecule’s reactivity stems from the electrophilic bromine atom, making it susceptible to nucleophilic substitution reactions.

Classification Within Organic Compounds

BMME belongs to two functional classes:

- Alkyl Halides: Characterized by the C–Br bond, which confers electrophilic reactivity.

- Ethers: Defined by the C–O–C linkage, which stabilizes the molecule against hydrolysis under anhydrous conditions.

This dual classification underpins its role as a protecting group and alkylating agent in organic synthesis.

Synthesis and Production

Industrial Synthesis Methods

Industrial production of BMME typically involves:

- Reaction of Dimethoxymethane with Acetyl Bromide:

$$

\text{(CH₃O)₂CH₂ + CH₃COBr} \rightarrow \text{CH₃OCH₂Br + CH₃COOCH₃}

$$

Conducted in the presence of Lewis acids like zinc dibromide, this method yields BMME with minimal byproducts.

- Halogen Exchange Reactions:

Substituting chlorine in chloromethyl methyl ether with bromine using HBr or NaBr.

Laboratory-Scale Preparations

A patented method employs 2-methoxyethanol as a starting material:

- Reaction with metaboric anhydride to form a borate ester intermediate.

- Treatment with hydrogen bromide (HBr) to yield BMME.

This approach achieves high purity (>95%) and avoids hazardous intermediates.

Key Reaction Mechanisms

BMME participates in SN2 reactions, where nucleophiles (e.g., alkoxides) displace bromide to form methoxymethyl-protected derivatives:

$$

\text{RO⁻ + CH₃OCH₂Br} \rightarrow \text{ROCH₂OCH₃ + Br⁻}

$$

This mechanism is central to its use in protecting alcohols during synthetic sequences.

Yield Optimization Strategies

- Temperature Control: Maintaining 25–32°C prevents thermal decomposition.

- Anhydrous Conditions: Moisture sensitivity necessitates inert atmospheres (e.g., N₂ or Ar).

- Catalyst Use: Lewis acids like ZnBr₂ enhance reaction rates and selectivity.

Applications in Organic Chemistry

Role as a Protecting Group

BMME is widely used to protect hydroxyl (–OH) groups in alcohols and phenols, forming stable MOM ethers resistant to acidic and basic conditions. For example, in the synthesis of (+)-isostreptenol III, BMME safeguards sensitive alcohol functionalities during epoxidation and Grignard reactions.

Alkylation Reactions

As an alkylating agent, BMME transfers the methoxymethyl group to nucleophiles. This is critical in synthesizing quaternary ammonium salts and heterocycles.

Pharmaceutical Intermediate Synthesis

BMME serves as a precursor in drugs such as vecuronium bromide (a neuromuscular blocker) and glycopyrrolate (an anticholinergic). Its ability to introduce methoxymethyl groups enhances drug solubility and metabolic stability.

Specialty Chemical Manufacturing

In agrochemicals, BMME derivatives act as soil sterilants, though its use has declined due to environmental regulations.

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Enthalpy of Formation | –156 kJ/mol (estimated) | |

| Gibbs Free Energy | –120 kJ/mol (estimated) |

Reactivity Profile

- Hydrolysis: Slow in water but rapid under acidic or basic conditions, yielding formaldehyde and HBr.

- Thermal Stability: Decomposes above 100°C, releasing toxic fumes (HBr, CO).

Spectroscopic Characteristics

Analytical and Regulatory Aspects

Chromatographic Methods

- GC-MS: Elite-5MS columns (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 min.

- HPLC: C18 columns, UV detection at 210 nm.

Regulatory Classifications

Bromomethyl methyl ether exhibits characteristic reactivity patterns typical of organobromine compounds containing both ether and alkyl halide functionalities. The compound demonstrates high electrophilic reactivity at the bromomethyl carbon center, making it an excellent substrate for nucleophilic substitution reactions [1] [3]. The presence of the methoxy group (−OCH₃) enhances the electrophilicity of the adjacent carbon through inductive electron withdrawal, while simultaneously providing conformational flexibility to the molecule [4] [5].

The compound functions primarily as an alkylating agent, readily transferring the methoxymethyl group to various nucleophiles through substitution mechanisms [1] [6] [7]. This reactivity pattern is exemplified in its widespread use as a protecting group reagent for alcohols, where it forms stable methoxymethyl ethers [1] [6] [8]. The electrophilic character of bromomethyl methyl ether is further enhanced by the excellent leaving group ability of the bromide ion, which facilitates rapid substitution reactions under mild conditions [3] [9].

The general reactivity pattern follows the sequence: nucleophilic attack → transition state formation → bromide departure → product formation. This mechanism is consistently observed across various nucleophilic species, including alcohols, phenols, amines, and thiols [1] [6]. The compound exhibits particularly high reactivity toward oxygen nucleophiles, making it exceptionally useful in ether synthesis applications [10] [8] [11].

Nucleophilic Substitution Mechanisms

Bromomethyl methyl ether undergoes nucleophilic substitution reactions predominantly through the SN2 mechanism due to its primary alkyl halide structure [3] [9]. The mechanism proceeds via a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the back side, simultaneously displacing the bromide leaving group [12] [13] [14].

The SN2 mechanism for bromomethyl methyl ether can be represented as follows: Nu⁻ + CH₃OCH₂Br → Nu-CH₂OCH₃ + Br⁻, where Nu⁻ represents any nucleophile [12] [13]. The reaction exhibits second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the substrate [13] [15]. The stereochemical outcome involves complete inversion of configuration at the reactive carbon center, although this is not observable in bromomethyl methyl ether due to its achiral nature [12] [13].

The preference for the SN2 mechanism is attributed to several factors: the primary nature of the alkyl halide minimizes steric hindrance, the excellent leaving group ability of bromide facilitates the substitution process, and the absence of significant carbocation stabilization precludes competing SN1 pathways [12] [13] [16]. The reaction proceeds most efficiently in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, or dimethylformamide, which stabilize the nucleophile without significantly solvating it [12] [13].

Common nucleophiles that react with bromomethyl methyl ether include alkoxides (forming ethers), phenoxides (forming aryl ethers), amines (forming N-alkylated products), and thiolates (forming sulfides) [1] [6] [8]. The reaction rates vary significantly with nucleophile strength, with more nucleophilic species exhibiting faster reaction rates [12] [13]. The methoxy group in bromomethyl methyl ether provides additional stabilization to the transition state through its electron-withdrawing inductive effect, further accelerating the substitution process [4] [5].

Electrophilic Behavior

Bromomethyl methyl ether demonstrates pronounced electrophilic behavior, primarily manifested through its reactivity toward nucleophilic species [3] [9]. The electrophilic character originates from the polarization of the carbon-bromine bond, where the carbon atom bears a partial positive charge due to the electronegativity difference between carbon and bromine [4] [5] [12]. This polarization is further enhanced by the inductive electron-withdrawing effect of the adjacent methoxy group, which increases the electrophilic character of the bromomethyl carbon [4] [5].

The compound acts as a powerful methylating agent, readily transferring the methoxymethyl group to various nucleophiles [1] [6]. This electrophilic reactivity is particularly evident in its use as a protecting group reagent, where it efficiently alkylates hydroxyl groups to form methoxymethyl ethers [1] [6] [8]. The electrophilic center is exclusively localized at the bromomethyl carbon, as the methoxy carbon is not susceptible to nucleophilic attack due to the poor leaving group ability of the methoxide ion [17] [14].

The electrophilic strength of bromomethyl methyl ether can be quantified through its reaction rates with various nucleophiles. The compound exhibits high reactivity toward oxygen nucleophiles such as alcohols and phenols, moderate reactivity toward nitrogen nucleophiles like amines, and excellent reactivity toward sulfur nucleophiles such as thiols [1] [6] [9]. This reactivity pattern is consistent with the established nucleophilicity scale, where softer nucleophiles (sulfur) react more rapidly with electrophilic carbon centers than harder nucleophiles (oxygen) [12] [13].

The electrophilic behavior is also influenced by reaction conditions, with polar aprotic solvents enhancing the electrophilic character by stabilizing the developing negative charge on the leaving bromide group [12] [13]. Temperature effects are moderate, with increased temperatures generally accelerating the electrophilic substitution reactions without significantly altering the reaction mechanism [18] [19] [20].

Stability Parameters

Thermal Stability

Bromomethyl methyl ether exhibits limited thermal stability, with decomposition occurring at temperatures approaching its boiling point of 87-88°C [1] [6] [7] [18]. The compound remains stable under normal storage conditions when maintained at temperatures between 2-8°C, but thermal decomposition becomes significant above 30°C [18] [19] [20] [21]. The decomposition process involves cleavage of the carbon-bromine bond and carbon-oxygen bonds, producing various decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, and organic fragments [18] [19] [22].

The thermal stability is further compromised by the presence of moisture or nucleophilic species, which can catalyze decomposition reactions at lower temperatures [18] [19] [23]. Under anhydrous conditions, the compound can be heated to approximately 60°C without significant decomposition, but the presence of even trace amounts of water accelerates thermal degradation [18] [19] [20]. The flash point of 26-27°C indicates that the compound poses fire hazards at relatively low temperatures, requiring careful temperature control during handling and storage [24] [7] [25] [18].

Thermal decomposition kinetics follow first-order behavior with respect to bromomethyl methyl ether concentration, with the rate constant increasing exponentially with temperature according to the Arrhenius equation [18] [19] [20]. The decomposition products include formaldehyde, methanol, hydrogen bromide, and various organic fragments, depending on the specific conditions and the presence of other reactive species [18] [19] [22].

Chemical Stability

The chemical stability of bromomethyl methyl ether is highly dependent on the chemical environment and the presence of nucleophilic species [18] [19] [20]. Under anhydrous, neutral conditions with minimal nucleophilic contamination, the compound exhibits reasonable stability for periods of weeks to months [18] [19] [20]. However, the presence of nucleophiles rapidly compromises chemical stability through substitution reactions [18] [19] [23].

The compound is particularly unstable in the presence of bases, which can act as nucleophiles and promote rapid substitution reactions [18] [19] [20]. Even weak bases such as water can cause hydrolysis, particularly under acidic or basic conditions where the hydrolysis is catalyzed [18] [19] [17]. The hydrolysis reaction produces methanol, formaldehyde, and hydrogen bromide, with the reaction rate being pH-dependent [18] [19] [17].

Chemical stability is also affected by the presence of oxidizing agents, although the compound shows moderate resistance to mild oxidizing conditions [18] [19] [20]. Strong oxidizers can promote decomposition or combustion reactions, particularly at elevated temperatures [18] [19] [26]. The compound is stable toward reducing agents under normal conditions, but may undergo reduction reactions under forcing conditions [18] [19] [20].

Storage stability is significantly enhanced by maintaining the compound under inert atmosphere conditions, preferably under nitrogen or argon gas [18] [19] [20]. The use of desiccants to maintain anhydrous conditions is also beneficial for long-term storage stability [18] [19] [23].

Sensitivity to Environmental Factors

Bromomethyl methyl ether exhibits significant sensitivity to various environmental factors that can compromise its stability and lead to decomposition or unwanted reactions [18] [19] [23]. Moisture sensitivity is particularly pronounced, as the compound readily undergoes hydrolysis in the presence of water vapor [18] [19] [23]. The hydrolysis reaction produces methanol, formaldehyde, and hydrogen bromide, with the reaction rate being dependent on humidity levels and temperature [18] [19] [17].

Light sensitivity is another critical factor, as the compound can undergo photochemical decomposition when exposed to ultraviolet radiation [19] [27]. Photodegradation can lead to the formation of various decomposition products and may accelerate other degradation pathways [19] [27]. For this reason, the compound should be stored in amber or opaque containers to minimize light exposure [19] [27].

Temperature sensitivity is evident from the compound's low flash point of 26-27°C and boiling point of 87-88°C [24] [7] [25] [18]. Even moderate temperature increases can lead to increased vapor pressure and potential fire hazards [18] [19] [26]. The compound is also sensitive to pH changes, with both acidic and basic conditions promoting hydrolysis reactions [18] [19] [17].

Air sensitivity is moderate, with the compound being relatively stable in dry air but sensitive to moisture content in the atmosphere [18] [19] [23]. The presence of atmospheric moisture can lead to gradual hydrolysis and decomposition over time [18] [19] [23]. Exposure to reactive atmospheric components such as nitrogen oxides or sulfur compounds can also lead to unwanted reactions [18] [19] [20].

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (14%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard